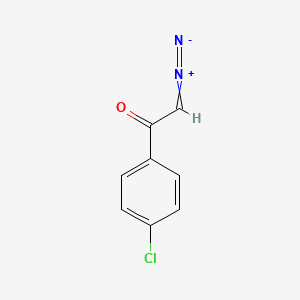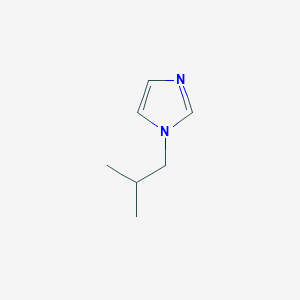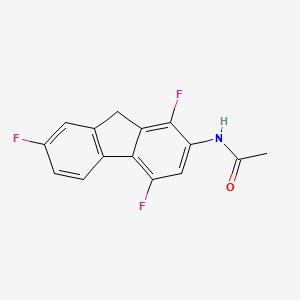
1-(4-Chlorophenyl)-2-diazo-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone,1-(4-chlorophenyl)-2-diazo- is a chemical compound with the molecular formula C8H6ClN2O It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a diazo group at the alpha position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo- typically involves the diazotization of 1-(4-chlorophenyl)ethanone. The process begins with the preparation of 1-(4-chlorophenyl)ethanone, which can be synthesized through the Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting 1-(4-chlorophenyl)ethanone is then subjected to diazotization using a diazotizing agent like sodium nitrite in the presence of an acid, usually hydrochloric acid, to yield Ethanone,1-(4-chlorophenyl)-2-diazo-.
Industrial Production Methods
Industrial production of Ethanone,1-(4-chlorophenyl)-2-diazo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Ethanone,1-(4-chlorophenyl)-2-diazo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazo group to an amine group.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenylacetic acid, while reduction can produce 1-(4-chlorophenyl)ethylamine.
科学的研究の応用
Ethanone,1-(4-chlorophenyl)-2-diazo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethanone,1-(4-chlorophenyl)-2-diazo- involves its interaction with molecular targets such as enzymes and proteins. The diazo group can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)ethanone: A precursor in the synthesis of Ethanone,1-(4-chlorophenyl)-2-diazo-.
4-Chloroacetophenone: Another related compound with similar structural features.
1-(4-Chlorophenyl)ethylamine: A reduction product of Ethanone,1-(4-chlorophenyl)-2-diazo-.
Uniqueness
Ethanone,1-(4-chlorophenyl)-2-diazo- is unique due to the presence of the diazo group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
3282-33-5 |
|---|---|
分子式 |
C8H5ClN2O |
分子量 |
180.59 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-2-diazoethanone |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-1-6(2-4-7)8(12)5-11-10/h1-5H |
InChIキー |
ZDKVKKYKIPGOBL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C=[N+]=[N-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![n,n'-Bis[(e)-1,2,3,4-tetrahydrophenanthren-9-ylmethylidene]ethane-1,2-diamine](/img/structure/B13995665.png)




![3-(Trifluoromethyl)-1H-pyrazolo[4,3-h]quinoline](/img/structure/B13995697.png)
![9-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-3H-purine-6-thione](/img/structure/B13995699.png)
